1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one
Description
Properties
CAS No. |
74502-90-2 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(2-methyl-6-phenylpyrimidin-4-yl)propan-1-one |
InChI |
InChI=1S/C14H14N2O/c1-3-14(17)13-9-12(15-10(2)16-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
RMRRYSVEHCEEDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=NC(=NC(=C1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation
This reaction involves the condensation of an aldehyde with a ketone in the presence of a base, forming an α,β-unsaturated carbonyl compound. For this compound, the aldehyde typically contains the pyrimidine ring or its precursor, while the ketone provides the propan-1-one moiety.
- Reagents: Aromatic aldehyde derivatives (e.g., 2-methyl-6-phenylpyrimidine-4-carbaldehyde) and acetone or related ketones.
- Catalysts: Bases such as sodium hydroxide or potassium hydroxide.
- Solvents: Ethanol, dioxane, or solvent-free conditions to enhance environmental sustainability.
- Conditions: Controlled temperature (room temperature to reflux) and reaction time (several hours).
This step yields an α,β-unsaturated ketone intermediate that can undergo further cyclization or substitution to form the pyrimidine ring with the desired substituents.
Detailed Preparation Methods from Literature
Claisen-Schmidt Condensation-Based Synthesis
| Step | Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of 2-methyl-6-phenylpyrimidine-4-carbaldehyde with acetone | NaOH, ethanol, reflux, 4-6 h | 70-85 | Forms α,β-unsaturated ketone intermediate |
| 2 | Cyclization to form pyrimidine ring | Amidine derivatives, acidic catalyst, 60-80°C | 65-80 | Ensures ring closure and substitution |
| 3 | Purification | Recrystallization or chromatography | - | High purity achieved |
This method is favored for its straightforward approach and relatively high yields. The use of ethanol as solvent and mild bases reduces environmental impact.
Grignard Reaction for Propan-1-one Side Chain Attachment
An alternative approach involves the use of Grignard reagents to attach the propan-1-one moiety:
| Step | Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of pyrimidine ester intermediate | Esterification of pyrimidine carboxylic acid | 70-85 | Precursor for Grignard addition |
| 2 | Addition of methylmagnesium chloride (Grignard reagent) | THF solvent, 40-70°C, 1-2 h | 78-88 | Forms ketone side chain |
| 3 | Work-up | Acidic quench, extraction, crystallization | - | High purity product |
This method is noted for its high yield and avoidance of heavy metal catalysts, aligning with green chemistry principles.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Catalysts | Solvents | Temperature | Yield Range (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Claisen-Schmidt Condensation | Aldehyde, ketone | NaOH, KOH | Ethanol, dioxane | RT to reflux | 70-85 | Simple, cost-effective | Moderate reaction time |
| Suzuki Coupling | 6-bromopyrimidine, phenylboronic acid | Pd(PPh3)4 | Dioxane/water | 80-100°C | 80-95 | High regioselectivity, modular | Requires Pd catalyst |
| Grignard Addition | Pyrimidine ester, methylmagnesium chloride | None | THF | 40-70°C | 78-88 | High yield, no heavy metals | Sensitive to moisture |
Research Findings and Optimization Notes
- Reaction Conditions: Optimizing temperature and solvent volume is critical. For example, Grignard reactions performed at 65°C in 20 volumes of THF yield optimal results with minimal side products.
- Catalyst Selection: Palladium catalysts in Suzuki coupling provide excellent yields but require careful removal to avoid contamination.
- Environmental Considerations: Solvent-free or ethanol-based reactions are preferred to reduce environmental impact.
- Purification: Crystallization and chromatographic techniques are essential to achieve high purity, especially for pharmaceutical applications.
- Yield Improvement: Simultaneous addition of reagents over controlled time intervals (30 min to 2 h) improves yield and reduces impurities.
Chemical Reactions Analysis
1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrimidine-Based Derivatives
Pyrimidine derivatives are widely studied for their tunable electronic and steric properties. Below is a comparative analysis of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one with related compounds:
Key Structural and Functional Differences
- Electronic Effects : The phenyl group at position 6 in the target compound enhances π-π stacking interactions compared to aliphatic substituents (e.g., cyclohexenyl in ). This may improve binding affinity in biological systems.
- Solubility : Thioether-containing analogs (e.g., ) exhibit higher aqueous solubility due to polarizable sulfur atoms, whereas the target compound’s phenyl and methyl groups likely reduce solubility.
- Bioactivity : Pyrido-pyrimidine derivatives (e.g., ) show superior kinase inhibition due to fused ring systems, while the target compound’s simpler pyrimidine core may limit such interactions unless functionalized further.
Biological Activity
1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a methyl group and a phenyl group, along with a propanone moiety. Its structural characteristics suggest potential interactions with biological targets, which can lead to various therapeutic effects.
The biological activity of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one is believed to involve interactions with specific enzymes or receptors, modulating biological pathways. The exact mechanisms remain under investigation, but preliminary studies indicate that the compound may influence cellular signaling pathways relevant to cancer and microbial resistance.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of pyrimidine derivatives, including 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one. Research indicates that derivatives with similar structures exhibit varying degrees of antibacterial and antifungal activities:
Anticancer Properties
The anticancer potential of 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one has been evaluated through cytotoxicity assays against several cancer cell lines. The findings suggest that the compound may exhibit significant cytotoxic effects:
In these studies, the compound demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of pyrimidine derivatives, noting their diverse biological activities. For instance, a study on pyrimidine analogs reported that modifications at the 4-position significantly influenced both cytotoxicity and antimicrobial efficacy:
"Compounds with bulky substituents at the 4-position exhibited better anticancer properties."
Additionally, the structure–activity relationship (SAR) studies emphasized that the presence of specific functional groups could enhance or diminish biological activity, guiding future synthetic efforts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Methyl-6-phenylpyrimidin-4-yl)propan-1-one, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for phenyl group introduction). Post-synthesis, purity should be validated using HPLC with a C18 column (2.0 µL injection volume, as per standard protocols) and confirmed via NMR spectroscopy. For example, NMR should resolve characteristic peaks for the pyrimidine ring (δ 8.5–9.0 ppm) and propanone methyl groups (δ 2.0–2.5 ppm). Mass spectrometry (ESI-MS) can further confirm molecular weight .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its structural similarity to bioactive pyrimidine derivatives, researchers must wear nitrile gloves, lab coats, and eye protection. Avoid skin contact and inhalation by using fume hoods. Waste should be segregated into halogenated organic waste containers and disposed via certified hazardous waste services. Emergency procedures for accidental exposure include rinsing with water for 15 minutes and seeking medical evaluation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?
- Methodological Answer : Discrepancies in NMR data may arise from dynamic effects (e.g., keto-enol tautomerism) or impurities. Use 2D NMR techniques (HSQC, HMBC) to confirm connectivity and assign ambiguous peaks. For example, HMBC correlations between the propanone carbonyl carbon (δ ~200 ppm) and adjacent protons can clarify tautomeric states. Additionally, recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) may eliminate impurities affecting spectral clarity .
Q. What experimental strategies are recommended to study the compound’s potential biological activity (e.g., antimicrobial or anticancer properties)?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial Activity : Use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include a positive control (e.g., ciprofloxacin) and assess minimum inhibitory concentrations (MICs).
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Validate selectivity via comparative testing on non-cancerous cells (e.g., HEK-293). Structural analogs with pyrimidine cores have shown activity in such assays, suggesting a scaffold worth exploring .
Q. How can solubility challenges in aqueous-based assays be addressed for this hydrophobic compound?
- Methodological Answer : Due to low water solubility, use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. Pre-dissolve the compound in DMSO and dilute in assay buffer to avoid precipitation. Dynamic light scattering (DLS) can confirm nanoparticle formation if aggregation occurs. For in vivo studies, consider lipid-based nanoformulations to enhance bioavailability .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases or bacterial enzymes) can model binding interactions. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) for binding affinity measurements .
Data Contradiction and Validation
Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?
- Methodological Answer : Variability may stem from differences in cell membrane permeability or metabolic activity. Use flow cytometry to assess apoptosis (Annexin V/PI staining) and correlate with ROS generation (DCFDA assay). Cross-validate findings with transcriptomic profiling (RNA-seq) to identify pathways affected by the compound. Ensure consistency in assay conditions (e.g., serum concentration, incubation time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
